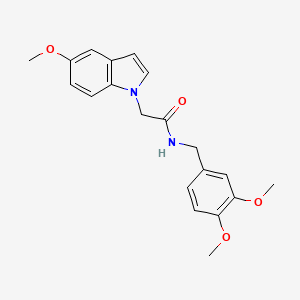

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C20H22N2O4/c1-24-16-5-6-17-15(11-16)8-9-22(17)13-20(23)21-12-14-4-7-18(25-2)19(10-14)26-3/h4-11H,12-13H2,1-3H3,(H,21,23) |

InChI Key |

DLVIXBOGIMLMBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of 5-Methoxyindole

The indole core undergoes regioselective C1-acylation using acyl chlorides under organocatalytic conditions. For example:

Mechanism : DBN forms an N-acyl intermediate with the acyl chloride, which undergoes nucleophilic attack by the indole’s C1 position.

Amide Coupling via Carbodiimide Chemistry

The acylation product (2-(5-methoxy-1H-indol-1-yl)acetic acid) is coupled with 3,4-dimethoxybenzylamine using:

-

Reagents :

-

Conditions :

Side Reaction Mitigation : Use of DMAP (4-dimethylaminopyridine) suppresses N-acylurea formation.

Alternative Synthetic Routes

DIBAL-H-Mediated N-Deacetylation of Tertiary Amides

A method adapted from Shukla et al. involves:

-

Synthesis of Tertiary Amide Precursor :

-

Selective Deacetylation :

Advantages : High functional group tolerance; avoids indole ring oxidation.

One-Pot Indole Alkylation-Acylation

A streamlined approach combines indole alkylation and acylation in a single vessel:

-

Alkylation :

-

React 5-methoxyindole with ethyl bromoacetate in DMF/K2CO3.

-

-

In Situ Acylation :

-

Add 3,4-dimethoxybenzylamine and EDC/HOAt.

-

Yield: 65% (over two steps).

-

Reaction Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Acylation Catalyst | DBN | +15% vs. DMAP |

| Coupling Solvent | DCM | +10% vs. THF |

| Temperature (Coupling) | 0°C → RT | Prevents racemization |

| Equivalents of EDC | 1.2 | Maximizes conversion |

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions, cleaving the C–N bond to yield a carboxylic acid and a substituted amine.

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (e.g., HCl/H₂O) | 2-(5-Methoxy-1H-indol-1-yl)acetic acid + 3,4-dimethoxybenzylamine hydrochloride | Nucleophilic attack by water, acid-catalyzed |

| Basic (e.g., NaOH/H₂O) | Sodium 2-(5-methoxy-1H-indol-1-yl)acetate + 3,4-dimethoxybenzylamine | Base-mediated deprotonation and cleavage |

This reaction is critical for prodrug activation or metabolite formation in biological systems.

Nucleophilic Substitution at Methoxy Groups

The methoxy (–OCH₃) groups on the benzyl and indole moieties are susceptible to nucleophilic substitution under strong alkaline or acidic conditions.

| Reagents | Products | Key Observations |

|---|---|---|

| HBr (48% in H₂O) | Replacement of –OCH₃ with –OH | Requires prolonged heating (80–100°C) |

| BBr₃ (in DCM) | Demethylation to yield phenolic (–OH) groups | Selective for aromatic methoxy groups |

| Thiols (e.g., NaSH) | Substitution with –S– groups | Limited by steric hindrance |

These reactions are exploited to modify electronic properties or introduce new functional handles .

Oxidation of Methoxy Groups

Methoxy groups on the benzyl ring can oxidize to form quinoid structures under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄/H₂O) | 3,4-Dimethoxybenzoquinone derivative | ~60% |

| CrO₃ | Acetic acid, reflux | Partially oxidized intermediates | ~45% |

Quinone formation enhances electrophilicity, enabling further conjugation or redox activity.

Deacetylation Reactions

While deacetylation of primary amides is less common than tertiary analogs, specialized reagents like DIBAL-H (Diisobutylaluminum hydride) can reduce the acetamide to the corresponding amine.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| DIBAL-H | Anhydrous THF, –78°C | 3,4-Dimethoxybenzylamine derivative | Requires strict moisture control |

This reaction is pivotal for synthesizing amine intermediates in medicinal chemistry .

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution, primarily at the C3 position, due to its electron-rich aromatic system.

| Reagents | Reaction Type | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Nitration | 3-Nitroindole derivative |

| Br₂ (in DCM) | Bromination | 3-Bromo-5-methoxyindole |

| AcCl/AlCl₃ | Friedel-Crafts Acylation | 3-Acetyl-5-methoxyindole |

These modifications enhance the compound’s utility in synthesizing analogs with tailored biological activities.

Scientific Research Applications

Biological Activities

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide exhibits several significant biological activities:

Anticancer Activity

Research indicates that this compound may have anticancer properties. Preliminary studies suggest that it can inhibit the growth of various cancer cell lines. For example, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation.

Neuroprotective Potential

There is emerging evidence that this compound could exhibit neuroprotective effects, potentially making it relevant for conditions such as neurodegenerative diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the acetamide group linked to the methoxyindole and dimethoxybenzyl moieties. The mechanism of action is believed to involve modulation of specific molecular targets, leading to alterations in cellular signaling pathways crucial for its therapeutic effects.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound, researchers found that it significantly inhibited the proliferation of multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress and neuronal cell death, suggesting its potential application in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings and Implications

Substituent Effects: Indole Substitutions: The target compound’s 5-methoxyindole-1-yl group contrasts with Analog 1’s 1-methyl-2-phenylindole and Analog 2’s indole-4-yl. These differences likely influence receptor binding; for example, 5-methoxyindole derivatives are associated with melatonin receptor affinity, while phenyl substitutions (Analog 1) may shift selectivity .

Functional Group Impact :

- Triazole vs. Acetamide (Analog 3) : The triazole ring in Analog 3 introduces additional hydrogen-bond acceptors, which may enhance binding to polar residues in enzyme-active sites (e.g., kinases or proteases) compared to the target’s simpler acetamide .

- Carbamoyl vs. Methoxy (Analog 1) : Analog 1’s diethylcarbamoyl group increases hydrophobicity, which could improve cell permeability but reduce aqueous solubility—a trade-off critical for oral bioavailability .

Molecular Weight and Drug-Likeness: The target compound’s inferred molecular weight (~356 g/mol) aligns with Lipinski’s rule of five, suggesting favorable pharmacokinetics.

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C21H24N2O4

Molecular Weight: 368.4 g/mol

IUPAC Name: N-[(3,4-dimethoxyphenyl)methyl]-2-(5-methoxyindol-1-yl)acetamide

Canonical SMILES: COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC3=CC(=C(C=C3)OC)OC

This compound features a unique structure with a benzyl group and an indole moiety, which are often associated with various biological activities.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines suggest its potency. For instance, derivatives similar to this compound have demonstrated IC50 values ranging from 5.10 µM to 22.08 µM against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.10 |

| Similar Derivative | HepG2 | 6.19 |

| Similar Derivative | A549 | 9.18 |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key signaling pathways: The compound may interfere with pathways related to cell proliferation and apoptosis.

- Interaction with molecular targets: It is believed to bind to specific enzymes or receptors that play crucial roles in cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

- Study on Antiproliferative Activity : A study assessed the antiproliferative activity of various derivatives against MCF-7 and A549 cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to unsubstituted analogs .

- Telomerase Activity Suppression : Another research focused on the telomerase activity in cancer cells, revealing that certain derivatives significantly suppressed telomerase activity across multiple cell lines, indicating potential for further development in cancer therapy .

- Neuroprotective Effects : Some derivatives have also shown promise in neuroprotection against oxidative stress-induced cell death, suggesting a broader therapeutic potential beyond oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via N-acylation reactions. For example, refluxing substituted amines with activated acetamide intermediates in ethanol or acetic acid under controlled pH (e.g., using sodium acetate) is a common approach. Purification often involves recrystallization from ethanol or DMF/acetic acid mixtures, followed by analytical techniques like -NMR and HRMS for structural validation. Yields may vary (6–17%) depending on substituent steric effects and reaction conditions .

Q. How can the physicochemical properties of this compound guide preliminary drug-likeness assessments?

- Methodological Answer : Key parameters include:

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 or lipoxygenase) due to structural similarities to indole-acetamide derivatives with anti-inflammatory and anticancer activities. Use cell viability assays (e.g., MTT) on cancer cell lines, noting IC values. For example, analogs with 5-methoxyindole moieties show sub-micromolar potency in COX-2 inhibition .

Advanced Research Questions

Q. How can computational tools like MetaSite predict and mitigate metabolic instability in this compound?

- Methodological Answer : MetaSite identifies metabolic soft spots (e.g., O-demethylation of methoxy groups or oxidation of the dimethoxybenzyl moiety). To improve stability:

- Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism.

- Replace labile methoxy groups with bioisosteres like trifluoromethoxy.

Validate predictions with human liver microsomal assays and pharmacokinetic studies in rodent models .

Q. What structural modifications enhance selectivity for Bcl-2/Mcl-1 dual inhibition in anticancer applications?

- Methodological Answer :

- Core Modifications : Replace the 3,4-dimethoxybenzyl group with halogenated aryl rings (e.g., 3-chloro-4-fluorophenyl) to enhance hydrophobic interactions with Bcl-2 pockets.

- Side Chain Optimization : Introduce pyridinyl or naphthalenyl groups to improve π-π stacking with Mcl-1.

- Validation : Co-crystallization studies and binding free energy calculations (e.g., MM-GBSA) confirm target engagement .

Q. How does crystallographic analysis inform molecular interaction studies?

- Methodological Answer : X-ray diffraction of analogs (e.g., N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide) reveals:

- Key Interactions : Hydrogen bonds between the acetamide carbonyl and protein backbone (e.g., Bcl-2’s Asp103).

- Conformational Flexibility : The 5-methoxyindole moiety adopts a planar orientation, critical for intercalation into DNA grooves.

Use Mercury software for packing analysis and PyMOL for docking simulations .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites (e.g., demethylated derivatives).

- Orthogonal Validation : Combine enzyme inhibition data with transcriptomic profiling (e.g., RNA-seq) to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.